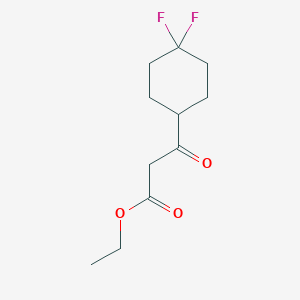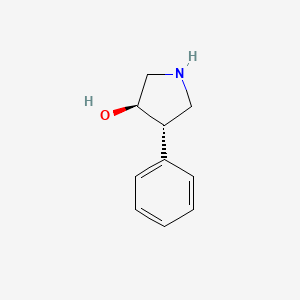
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid, also known as PDP, is a chemical compound that has attracted significant attention from the scientific community in recent years. This compound is a potent inhibitor of a class of enzymes called protein arginine methyltransferases (PRMTs), which play important roles in various cellular processes. In
Scientific Research Applications
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has been extensively studied for its potential therapeutic applications. PRMTs are involved in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Aberrant PRMT activity has been implicated in several diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to inhibit the activity of PRMTs and has potential therapeutic applications in these diseases.
Mechanism of Action
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid inhibits the activity of PRMTs by binding to the active site of these enzymes. PRMTs catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins. This compound competes with SAM for binding to the active site of PRMTs, thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of PRMTs, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, this compound has some limitations as well. Its low solubility in aqueous solutions can make it difficult to use in certain assays. Additionally, its relatively low yield in synthesis can make it expensive to use in large-scale experiments.
Future Directions
There are several future directions for research on 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the optimization of this compound for use as a therapeutic agent, including the development of more soluble analogs. Additionally, the role of PRMTs in various diseases is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(4-chlorophenyl)piperidine, which is then reacted with 1,3-diphenyl-1H-pyrazol-5-amine to yield the intermediate compound. This intermediate is then further reacted with 2-chloroacetic acid to yield this compound. The overall yield of this synthesis is around 25%.
properties
CAS RN |
1338247-77-0 |
|---|---|
Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.41034 |
synonyms |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)
![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)
![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)

